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Compound of Interest

Compound Name: H-D-Ser-OMe.HCl

Cat. No.: B555513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for H-D-

Serine methyl ester hydrochloride (H-D-Ser-OMe.HCl), a key chiral building block used in

peptide synthesis and drug development. The incorporation of D-amino acids like H-D-Ser-
OMe.HCl into peptide sequences can confer unique biological activities, enhance stability

against enzymatic degradation, and improve pharmacological properties. This document

presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, alongside detailed experimental protocols to aid in the characterization and quality

control of this important molecule.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for H-D-Ser-
OMe.HCl. It is important to note that the NMR and IR spectra of enantiomers are identical, with

the exception of their interaction with plane-polarized light (optical rotation). Therefore, where

data for the D-enantiomer was not explicitly available, data for the L-enantiomer (H-L-Ser-

OMe.HCl) is provided as a direct equivalent for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data for H-D-Ser-OMe.HCl
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Chemical Shift (δ) ppm Multiplicity Assignment

4.32-4.28 m CH

4.12 dd CHaHbOH

4.02 dd CHaHbOH

3.88 s CH₃

Solvent: D₂O, 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for H-L-Ser-OMe.HCl*

Chemical Shift (δ) ppm Assignment

Data not available C=O

Data not available CH

Data not available CH₂OH

Data not available OCH₃

Note: Specific chemical shift values for the ¹³C NMR of H-D-Ser-OMe.HCl or its L-enantiomer

could not be definitively located in the searched literature. Researchers should perform this

analysis to confirm the carbon skeleton.

Table 3: IR Spectroscopic Data for H-D-Ser-OMe.HCl
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Wavenumber (cm⁻¹) Assignment

3361 O-H, N-H stretching

2921 C-H stretching (aliphatic)

2660-2488 N-H stretching (ammonium)

1747 C=O stretching (ester)

1592 N-H bending (amine)

1471-1343 C-H bending

1258 C-O stretching (ester)

1094, 1038 C-O stretching (alcohol)

Source: KBr pellet[1]

Table 4: Mass Spectrometry Data for H-D-Ser-OMe.HCl

m/z Assignment

Data not available

Note: Despite extensive searches, specific mass spectrometry data (e.g., molecular ion peak

and fragmentation pattern) for H-D-Ser-OMe.HCl could not be located in the available

literature. This analysis is crucial for confirming the molecular weight and structure.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments. These

protocols are based on standard laboratory practices for the analysis of amino acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of H-D-Ser-OMe.HCl.

Instrumentation: A 300 MHz (or higher) NMR spectrometer.
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Sample Preparation:

Weigh approximately 5-10 mg of H-D-Ser-OMe.HCl.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O,

DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment.

Solvent: D₂O.

Temperature: 298 K.

Number of Scans: 16-64 (depending on sample concentration).

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Referencing: The residual solvent peak is used as an internal standard (for D₂O, typically

around 4.79 ppm).

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment.

Solvent: D₂O.

Temperature: 298 K.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.
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Referencing: The residual solvent peak is used as an internal standard.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in H-D-Ser-OMe.HCl.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of H-D-Ser-OMe.HCl with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-

transparent pellet.

FTIR Acquisition Parameters:

Mode: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be

recorded as the background.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the fragmentation

pattern of H-D-Ser-OMe.HCl.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
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Sample Preparation:

Prepare a dilute solution of H-D-Ser-OMe.HCl (approximately 10-100 µg/mL) in a suitable

solvent system, such as a mixture of methanol and water, often with a small amount of

formic acid to promote ionization.

ESI-MS Acquisition Parameters:

Ionization Mode: Positive ion mode is expected to be most effective, targeting the protonated

molecular ion [M+H]⁺.

Capillary Voltage: Typically 3-5 kV.

Drying Gas Flow and Temperature: Optimized to ensure desolvation without thermal

degradation of the analyte.

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-

300).

Fragmentation (MS/MS): If desired, the protonated molecular ion can be selected and

subjected to collision-induced dissociation (CID) to obtain a fragmentation pattern for

structural confirmation.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as H-D-Ser-OMe.HCl.
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Caption: General workflow for the spectroscopic analysis of H-D-Ser-OMe.HCl.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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